

N-Desethyl amodiaquine metabolite IC50 chloroquine-resistant strains

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Compound Focus: N-Desethyl amodiaquine dihydrochloride

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In Vitro Activity of Desethylamodiaquine vs. Amodiaquine

The table below summarizes key findings from comparative studies on desethylamodiaquine (the active metabolite of amodiaquine) and amodiaquine itself.

Compound	Mean IC ₅₀ (nM) against Field Isolates	Relative Potency (vs. Amodiaquine)	Correlation with Chloroquine Resistance	Study Details
Desethylamodiaquine (dAQ)	67.5 nM [1] [2]	Approximately 3.5 times lower than amodiaquine [1] [2]	Significant rank-order correlation with chloroquine IC ₅₀ [1] [2]	Isolates: 35 field isolates from E. Thailand (1985). Assay: In vitro inhibition of schizont maturation [1].

Compound	Mean IC ₅₀ (nM) against Field Isolates	Relative Potency (vs. Amodiaquine)	Correlation with Chloroquine Resistance	Study Details
Amodiaquine (AQ)	18.2 nM [1] [2]	(Baseline)	No significant correlation with chloroquine IC ₅₀ [1] [2]	As above.
Chloroquine (CQ)	313 nM [1] [2]	N/A	N/A	As above.

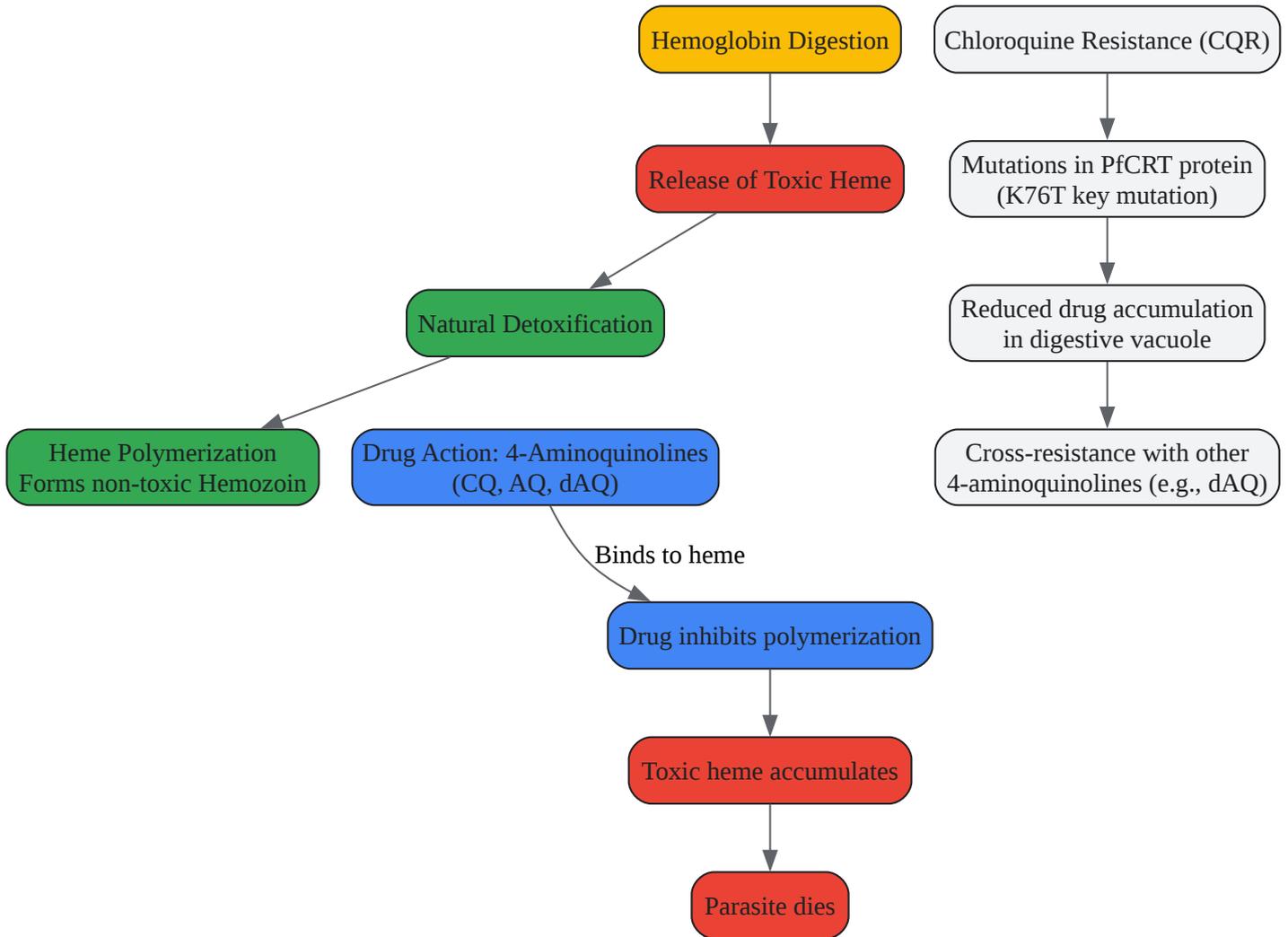
Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies used in the cited studies.

- **Parasite Culture:** Field isolates of *P. falciparum* were adapted to in vitro culture. For assays, parasites were typically synchronized at the ring stage using methods like sorbitol treatment [3].
- **Schizont Maturation Inhibition Assay (from [1]):** This historical assay evaluated drug activity by visually assessing the inhibition of parasite development to the schizont stage.
- **[³H]Hypoxanthine Uptake Assay (from [3]):** This is a standard, quantitative method. Synchronized ring-stage parasites are exposed to a concentration range of the drug for 48 hours in the presence of [³H]hypoxanthine. The incorporation of this radioactive nucleotide into parasite nucleic acids is measured using a beta counter. The level of incorporation is inversely proportional to the drug's inhibitory effect, allowing for the calculation of IC₅₀ values [3].
- **High-Content Imaging Assay (from [3]):** A more modern approach. Parasites are exposed to drugs in 384-well plates for 72 hours. After incubation, cells are fixed, permeabilized, and parasite DNA is stained with a fluorescent dye (e.g., YOYO-1). An automated microscope captures images, and parasite survival is quantified based on fluorescence signal [3].

Mechanism of Action & Cross-Resistance

The activity of 4-aminoquinolines and the basis for cross-resistance are closely linked to the parasite's digestive vacuole and specific genetic mutations.



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The conceptual flow above shows that cross-resistance between chloroquine and desethylamodiaquine is linked to mutations in the **PfCRT** protein [4] [5]. The K76T mutation is particularly critical [4]. Research suggests that PfCRT functions as a channel, and these mutations may allow chloroquine to be effluxed from the digestive vacuole, reducing its concentration and effectiveness [5]. The significant correlation between

chloroquine and desethylamodiaquine IC₅₀ values suggests this resistance mechanism also impacts the metabolite [1] [2].

Key Conclusions for Researchers

- **Potency and Efficacy:** Desethylamodiaquine, while less potent in vitro than its parent drug amodiaquine, retains significant activity against chloroquine-resistant strains [1] [2].
- **Clear Cross-Resistance Link:** The strong correlation between chloroquine and desethylamodiaquine IC₅₀ values indicates shared resistance mechanisms, primarily mediated through mutations in the PfCRT transporter [1] [5].
- **Clinical Implication:** This cross-resistance can impact clinical efficacy. The search results indicate that in regions like Cambodia with established amodiaquine resistance, new chloroquine derivatives like AQ-13 (which shows strong cross-resistance with desethylamodiaquine) may have reduced clinical utility [3].

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